molecular formula C15H19N3O2 B2801870 4-acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide CAS No. 1396676-47-3

4-acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide

Cat. No.: B2801870
CAS No.: 1396676-47-3
M. Wt: 273.336
InChI Key: VNMXSLAXUJFOQE-UHFFFAOYSA-N
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Description

4-acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an acetamido group, a dimethylamino group, and a but-2-yn-1-yl group attached to a benzamide core, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline with acetic anhydride to form acetanilide.

    Introduction of the Dimethylamino Group: The acetanilide is then reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.

    Addition of the But-2-yn-1-yl Group: The final step involves the coupling of the intermediate with but-2-yn-1-yl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted benzamides or amides.

Scientific Research Applications

4-acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-acetamido-N-(2’-aminophenyl)benzamide: Shares the acetamido and benzamide core but differs in the substituent groups.

    4-acetamido-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide: Similar structure with a methoxyphenoxy group instead of a dimethylamino group.

Uniqueness

4-acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-acetamido-N-[4-(dimethylamino)but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-12(19)17-14-8-6-13(7-9-14)15(20)16-10-4-5-11-18(2)3/h6-9H,10-11H2,1-3H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMXSLAXUJFOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC#CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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